![molecular formula C10H18N4O B6632085 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide](/img/structure/B6632085.png)
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide, also known as EMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBA is a pyrazole derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
作用機序
The mechanism of action of 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in inflammation, tumor growth, and oxidative stress. 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide has been shown to improve glucose metabolism and insulin sensitivity, which are important factors in the treatment of diabetes and obesity.
実験室実験の利点と制限
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide has several advantages for lab experiments, including its high purity and yield, as well as its unique biochemical and physiological effects. However, 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide research, including its potential use in the treatment of neurodegenerative disorders, diabetes, and obesity. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide and to investigate its potential toxicity. 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide may also have potential applications in drug delivery systems and as a scaffold for the development of new drugs. Overall, 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
合成法
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide can be synthesized through various methods, including the reaction between 3-ethyl-1-methylpyrazole-4-carboxylic acid and 2-aminobutanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction between 3-ethyl-1-methylpyrazole-4-carboxylic acid and 2-amino-N-(2-hydroxyethyl)acetamide in the presence of DCC and DMAP. These methods have been shown to yield 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide with high purity and yield.
科学的研究の応用
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide has been studied for its potential use in the treatment of diabetes and obesity.
特性
IUPAC Name |
2-[(3-ethyl-1-methylpyrazol-4-yl)amino]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-7-9(6-14(3)13-7)12-8(5-2)10(11)15/h6,8,12H,4-5H2,1-3H3,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRPXMOLFIHVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(CC)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。